BenchChemオンラインストアへようこそ!

(R)-Nfps

GlyT1 inhibition Enantiomeric resolution Functional glycine reuptake assay

(R)-NFPS, also designated as ALX-5407 or (+)-NFPS (CAS 571147-18-7 for the free base; CAS 200006-08-2 for the hydrochloride salt), is the (R)-enantiomer of the sarcosine-derived glycine transporter type-1 (GlyT1) inhibitor NFPS. It acts as a selective, non-transportable, and non-competitive antagonist of GlyT1 (IC₅₀ = 3 nM for human GlyT1c) with minimal activity at GlyT2 (IC₅₀ > 100 μM) and no appreciable activity at the glycine site of the NMDA receptor or at GABA/glutamate receptors.

Molecular Formula C24H24FNO3
Molecular Weight 393.4 g/mol
Cat. No. B12838570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Nfps
Molecular FormulaC24H24FNO3
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O
InChIInChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28)/t23-/m1/s1
InChIKeyFDORQEIHOKEJNX-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALX-5407 ((R)-NFPS) Procurement Guide: Potent, Selective GlyT1 Inhibitor for Neuroscience Research


(R)-NFPS, also designated as ALX-5407 or (+)-NFPS (CAS 571147-18-7 for the free base; CAS 200006-08-2 for the hydrochloride salt), is the (R)-enantiomer of the sarcosine-derived glycine transporter type-1 (GlyT1) inhibitor NFPS [1]. It acts as a selective, non-transportable, and non-competitive antagonist of GlyT1 (IC₅₀ = 3 nM for human GlyT1c) with minimal activity at GlyT2 (IC₅₀ > 100 μM) and no appreciable activity at the glycine site of the NMDA receptor or at GABA/glutamate receptors . The compound is orally bioavailable and brain-penetrant, making it a widely used pharmacological tool for investigating NMDA receptor function, glycinergic neurotransmission, and preclinical models of schizophrenia [2].

Why (R)-NFPS Cannot Be Substituted by Racemic Mixture or Alternative GlyT1 Inhibitors


Procurement decisions for GlyT1 inhibitors must account for stereochemistry-dependent potency, transporter selectivity, and inhibition mechanism, as these factors directly determine experimental outcomes. The (R)-enantiomer (ALX-5407) demonstrates >10-fold greater activity than racemic (±)-NFPS in functional glycine reuptake assays [1]. Furthermore, (R)-NFPS acts as a non-competitive, essentially irreversible inhibitor that does not serve as a transporter substrate, in contrast to competitive, reversible GlyT1 inhibitors such as SSR504734 and the endogenous ligand sarcosine, which are themselves transported [2][3]. The racemic mixture thus introduces a confounding, less active enantiomer that may complicate dose-response interpretation and reduce assay sensitivity. Similarly, alternative GlyT1 inhibitors such as Org 24461 exhibit substantially lower potency (IC₅₀ = 2.5 μM vs. 0.022 μM in hippocampal synaptosomes) and distinct in vivo pharmacodynamic profiles [4]. Selection of the correct enantiomeric form and salt is therefore critical for reproducible, mechanistically interpretable results.

Quantitative Differentiation of (R)-NFPS (ALX-5407) Versus Key Comparators


Enantiomeric Potency: (R)-NFPS Demonstrates >10-Fold Superior Activity Over Racemic (±)-NFPS

In a direct head-to-head comparison, the (R)-enantiomer ((+)-NFPS / ALX-5407) demonstrated >10-fold greater inhibitory activity than racemic (±)-NFPS in an in vitro functional [³H]glycine reuptake assay using QT6 cells expressing human GlyT1 [1]. This stereospecific potency advantage confirms that the (S)-enantiomer present in the racemate contributes negligible GlyT1 inhibition and may act as an inert diluent. For experimental contexts requiring precise dose-response relationships—such as Schild analysis, receptor occupancy studies, or in vivo microdialysis—use of the racemate introduces systematic underestimation of GlyT1 blockade and necessitates higher total compound mass .

GlyT1 inhibition Enantiomeric resolution Functional glycine reuptake assay Stereospecific pharmacology

GlyT1/GlyT2 Selectivity: >33,000-Fold Discrimination Between Transporter Subtypes

(R)-NFPS (ALX-5407 hydrochloride) exhibits an IC₅₀ of 3 nM at human GlyT1c and >100 μM at human GlyT2, yielding a selectivity window exceeding 33,000-fold . For the racemic form (NFPS), selectivity against rat GlyT2 is >5,000-fold (IC₅₀ = 2.8 nM for hGlyT1 vs. 56,000 nM for rGlyT2) . This selectivity profile is functionally significant: GlyT2 is predominantly expressed in brainstem and spinal cord glycinergic neurons where it mediates inhibitory neurotransmission, and its inhibition produces motor and respiratory side effects. In contrast, the endogenous ligand sarcosine inhibits GlyT1 with an IC₅₀ of approximately 190 μM and shows only approximately 3-fold selectivity over GlyT2 [1]. (R)-NFPS thus provides a substantially wider selectivity margin, enabling isolation of GlyT1-mediated effects on forebrain NMDA receptor function without confounding GlyT2-related inhibitory glycinergic perturbation.

GlyT1 selectivity GlyT2 counter-screen Transporter pharmacology Off-target profiling

Non-Competitive, Slowly Dissociating Mechanism Differentiates (R)-NFPS from Reversible GlyT1 Inhibitors

(R)-NFPS is characterized as a non-competitive, apparently irreversible GlyT1 inhibitor that does not interact with the glycine, Na⁺, or Cl⁻ binding sites of the transporter [1]. Radioligand binding studies using [³H]NFPS in rat forebrain membranes demonstrate rapid association (t₁/₂ ≈ 13 min) but slow dissociation kinetics (t₁/₂ = 28 ± 5 min) [2]. In contrast, non-sarcosine-based inhibitors such as SSR504734 exhibit reversible, competitive inhibition of glycine transport, while the clinically tested bitopertin acts as a reversible inhibitor with faster dissociation kinetics [3][4]. The slowly dissociating nature of (R)-NFPS produces sustained elevation of synaptic glycine and prolonged GlyR activity, a pharmacological profile that has been directly contrasted with reversible inhibitors that permit glycine reuptake and exhibit improved safety profiles [4]. This mechanistic distinction has practical implications: (R)-NFPS is suitable for experimental paradigms requiring sustained, essentially irreversible transporter blockade (e.g., ex vivo slice electrophysiology with extended wash-in), whereas reversible inhibitors are preferable for paradigms requiring rapid on/off kinetics.

Irreversible inhibition Slow dissociation kinetics Non-competitive antagonism Mechanism of action

In Vivo Oral Bioactivity: (R)-NFPS Elevates Prefrontal Cortex Glycine by ~40% After Systemic Administration

(R)-NFPS (ALX-5407) demonstrates oral bioactivity and brain penetration in rats: systemic oral administration at 10 mg/kg increases extracellular free glycine levels in the prefrontal cortex by approximately 40%, as measured by in vivo microdialysis [1]. This pharmacodynamic effect is functionally coupled to enhanced NMDA receptor-mediated responses, including potentiation of long-term potentiation (LTP) in the hippocampal dentate gyrus in vivo [2]. In contrast, the endogenous GlyT1 inhibitor sarcosine requires substantially higher doses (≥600 mg/kg i.p.) to achieve behavioral effects in rodent models and exhibits limited brain penetration due to active transport [3]. Other tool compounds such as SSR504734 and Org 24461 have distinct pharmacokinetic profiles; notably, Org 24461 demonstrated different in vivo potency ratios—being less potent than (R)-NFPS in hippocampal synaptosomes (IC₅₀: 2.5 μM vs. 0.022 μM) but more potent in some behavioral assays (ID₅₀ for PCP-induced hypermotility: 2.5 mg/kg vs. 21.4 mg/kg for NFPS), highlighting the complex relationship between in vitro binding and in vivo efficacy [4].

Oral bioavailability Brain penetration Microdialysis In vivo pharmacology

Head-to-Head Potency Comparison: (R)-NFPS is ~114-Fold More Potent Than Org 24461 in Native Brain Tissue

In a side-by-side comparison using rat hippocampal synaptosomal preparations, (R)-NFPS inhibited [³H]glycine uptake with an IC₅₀ of 0.022 μM (22 nM), whereas the structurally distinct GlyT1 inhibitor Org 24461 exhibited an IC₅₀ of 2.5 μM—an approximately 114-fold difference in potency [1]. Both compounds were confirmed as non-transportable inhibitors (i.e., they do not serve as substrates and do not trigger glycine efflux via heteroexchange), distinguishing them from transportable inhibitors like sarcosine [2]. Despite the substantial in vitro potency advantage of (R)-NFPS, the in vivo efficacy relationship was inverted for certain endpoints: Org 24461 showed greater potency in reversing PCP-induced hypermotility in mice (ID₅₀ values: Org 24461 = 2.5 mg/kg i.p.; NFPS = 21.4 mg/kg i.p.) [3]. This in vitro-to-in vivo potency dissociation highlights the importance of considering pharmacokinetic factors and target engagement kinetics—not solely binding affinity—when selecting a GlyT1 inhibitor for behavioral pharmacology studies.

Hippocampal synaptosomes Comparative pharmacology GlyT1 inhibitor potency ranking Native tissue assay

Optimal Research Application Scenarios for (R)-NFPS (ALX-5407) Based on Quantitative Evidence


Ex Vivo Brain Slice Electrophysiology Requiring Sustained, Irreversible GlyT1 Blockade

The slowly dissociating, essentially irreversible binding kinetics of (R)-NFPS (t₁/₂ = 28 ± 5 min for dissociation from rat forebrain membranes [1]) make it particularly suited for acute brain slice electrophysiology experiments where sustained GlyT1 inhibition must be maintained throughout prolonged recording sessions, including after inhibitor washout from the perfusion bath. At a bath concentration of 50 nM to 1 μM, (R)-NFPS produces stable potentiation of NMDA receptor-mediated EPSCs that is not rapidly reversed upon washout [2]. This property is advantageous for studies requiring stable baseline NMDA receptor potentiation (e.g., LTP induction protocols, input-output curve analysis), but must be accounted for in experimental designs that require within-slice control conditions. The non-transportable nature of (R)-NFPS ensures that observed effects are due to genuine GlyT1 blockade rather than heteroexchange-mediated glycine release, a confound associated with transportable inhibitors like sarcosine [3].

In Vivo Target Engagement Studies with Oral Dosing and Microdialysis Readout

For preclinical studies requiring oral administration with confirmed central target engagement, (R)-NFPS at 10 mg/kg p.o. has been validated to increase extracellular glycine in the prefrontal cortex by approximately 40%, measured via in vivo microdialysis [1]. This dose was also shown to enhance NMDA receptor-dependent LTP at hippocampal CA3-CA1 synapses and to reverse MK-801-induced deficits in prepulse inhibition and latent inhibition in mice [2][3]. Investigators designing experiments with systemic oral dosing and neurochemical or behavioral readouts can reference this established dose-response relationship to benchmark target engagement, rather than relying solely on plasma or brain exposure levels.

In Vitro Selectivity Profiling: Isolating GlyT1-Mediated Effects from GlyT2 Confounds

When experimental endpoints require unambiguous attribution to GlyT1 rather than GlyT2, (R)-NFPS provides a >33,000-fold selectivity window (IC₅₀: 3 nM for hGlyT1c vs. >100 μM for hGlyT2 [1]) that substantially exceeds the selectivity of endogenous ligands like sarcosine (~3-fold). At working concentrations of 10–100 nM—sufficient to achieve >90% GlyT1 occupancy based on the Kd of 7.1 nM [2]—GlyT2 occupancy is negligible. This selectivity is critical for studies in brain regions where both GlyT1 and GlyT2 are expressed (e.g., brainstem, spinal cord), and for studies examining glycinergic tone where off-target GlyT2 inhibition would confound interpretation by simultaneously elevating glycine at inhibitory synapses.

Antipsychotic-Like Behavioral Profiling in Rodent Models of Schizophrenia

(R)-NFPS has been extensively characterized in rodent behavioral models relevant to schizophrenia, including PCP-induced hypermotility (ID₅₀ = 21.4 mg/kg i.p. [1]), MK-801-disrupted prepulse inhibition (reversed by ALX-5407 at 1–10 mg/kg [2]), and MK-801-induced persistent latent inhibition [3]. Critically, (R)-NFPS induces a pattern of c-Fos immunoreactivity comparable to the atypical antipsychotic clozapine, a profile not shared by typical antipsychotics such as haloperidol [4]. This biomarker signature provides a translational bridge for studies aiming to evaluate GlyT1 inhibition as a therapeutic strategy for negative and cognitive symptoms of schizophrenia. When selecting a GlyT1 inhibitor for behavioral pharmacology, investigators should note that while Org 24461 shows greater in vivo potency for certain behavioral endpoints (ID₅₀ = 2.5 mg/kg for PCP hypermotility [1]), (R)-NFPS has a more extensively documented behavioral pharmacology dataset including c-Fos mapping, EEG power spectral analysis, and multiple cognitive paradigms, offering richer contextual data for result interpretation.

Quote Request

Request a Quote for (R)-Nfps

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.